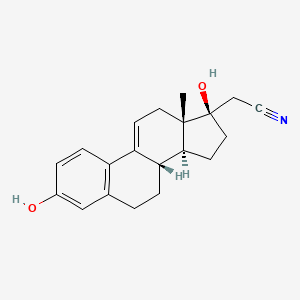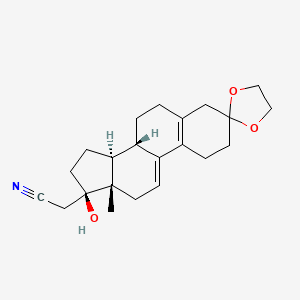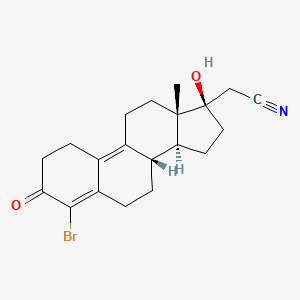
13-Ethylgon-5(10)en-3,17-dione
Vue d'ensemble
Description
. This impurity is monitored and studied to ensure the safety and efficacy of pharmaceutical products containing levonorgestrel.
Mécanisme D'action
Target of Action
It is known to be a part of the levonorgestrel family , which primarily targets progesterone receptors in the body .
Mode of Action
As a member of the levonorgestrel family, it may interact with progesterone receptors, leading to changes in the body’s hormonal balance .
Biochemical Pathways
It is known that levonorgestrel and its related compounds can affect various hormonal pathways, particularly those involving progesterone .
Result of Action
Compounds in the levonorgestrel family are known to have significant effects on the body’s hormonal balance, which can lead to various physiological changes .
Action Environment
The search results mention the use of a nano-liposome technique in the hydroxylation of 13-Ethylgon-5(10)en-3,17-dione by Metarhizium anisopliae . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of other compounds or specific techniques used in its administration .
Méthodes De Préparation
The synthesis of 13-Ethylgon-5(10)en-3,17-dione involves several steps, starting from the basic steroid structure. The preparation method typically includes:
Ketal Protection: Protecting the hydroxyl groups at specific positions.
Halogenation and Hydroxylation: Introducing halogen and hydroxyl groups to the protected compound.
Dehalogenation: Removing the halogen atoms.
Methyl Etherification: Converting hydroxyl groups to methyl ethers.
Ethynylation: Adding ethynyl groups to the compound.
These steps are carried out under controlled conditions to ensure the purity and yield of the final product.
Analyse Des Réactions Chimiques
13-Ethylgon-5(10)en-3,17-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: Replacing one functional group with another, often using nucleophilic or electrophilic reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
13-Ethylgon-5(10)en-3,17-dione is used in various scientific research applications, including:
Pharmaceutical Research: Studying the stability and degradation of levonorgestrel-containing products.
Analytical Chemistry: Developing and validating methods for detecting and quantifying impurities in pharmaceutical formulations.
Toxicology: Assessing the potential toxic effects of impurities in drug products.
Comparaison Avec Des Composés Similaires
13-Ethylgon-5(10)en-3,17-dione can be compared with other impurities and related compounds, such as:
Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one.
Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.
Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.
These impurities share structural similarities with this compound but differ in their specific functional groups and positions, which can affect their chemical behavior and biological activity.
Propriétés
IUPAC Name |
(8R,9S,13S,14S)-13-ethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h15-17H,2-11H2,1H3/t15-,16-,17+,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYOSZYGTZFADU-VXNCWWDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(=O)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4222-96-2 | |
| Record name | delta5(10)-Levodione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004222962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .DELTA.5(10)-LEVODIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9JW7S2J9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)





